Technical Guide: Synthesis and Mechanism of the Anticancer Agent Epacadostat (Formerly Compound 9)
Technical Guide: Synthesis and Mechanism of the Anticancer Agent Epacadostat (Formerly Compound 9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epacadostat (B560056) (formerly INCB24360, designated here as Anticancer Agent 9) is a potent, selective, and orally bioavailable inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion. By inhibiting IDO1, epacadostat blocks the catabolism of tryptophan into kynurenine (B1673888), thereby reversing immunosuppression within the tumor microenvironment and restoring anti-tumor immune responses. This guide provides an in-depth overview of the synthesis pathway of epacadostat, its mechanism of action, relevant preclinical and clinical data, and detailed experimental protocols for its biological evaluation.
Introduction
The ability of tumor cells to evade the host immune system is a hallmark of cancer. One key mechanism of immune escape is the upregulation of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in tumor cells and antigen-presenting cells within the tumor microenvironment.[1] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] This enzymatic activity has two major immunosuppressive effects: the depletion of tryptophan starves effector T cells, leading to their inactivation (anergy), and the accumulation of kynurenine and its metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[2]
Epacadostat (IUPAC Name: (Z)-N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide) was developed by Incyte Corporation as a highly potent and selective inhibitor of the IDO1 enzyme.[4][5] It has been extensively investigated in clinical trials, primarily in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, for the treatment of various advanced solid tumors, including melanoma and non-small cell lung cancer.[6][7] Although a pivotal Phase 3 trial in melanoma did not meet its primary endpoint, the study of IDO1 inhibition remains a crucial area of research in immuno-oncology.[7]
Mechanism of Action: IDO1 Pathway Inhibition
Epacadostat is a competitive inhibitor that targets and binds to the IDO1 enzyme.[4][8] This action blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[9] By inhibiting IDO1, epacadostat prevents tryptophan depletion and the accumulation of immunosuppressive kynurenine in the tumor microenvironment.[10][11] This restores T cell and Natural Killer (NK) cell proliferation and activation, increases the production of pro-inflammatory cytokines like IFN-γ, and reduces the population of tumor-associated regulatory T cells (Tregs).[10][11] The overall effect is the reactivation of the host's anti-tumor immune response.[11]
Synthesis Pathway of Epacadostat
The synthesis of Epacadostat involves the construction of a substituted 3-amino-furazan (1,2,5-oxadiazole) core. A key step in the synthesis of the secondary amino-furazan intermediate is a Boulton–Katritzky rearrangement.[5][12] This type of mononuclear heterocyclic rearrangement is a robust method for creating substituted five-membered nitrogen-containing heterocycles.[1] The general pathway involves the initial formation of a primary amino-furazan, followed by rearrangement and subsequent coupling with the side chain to yield the final compound.[5]
The synthesis described in the literature begins with the formation of an amidooxime furazan, which then undergoes the Boulton–Katritzky rearrangement to form a key secondary amino-furazan derivative. This intermediate is then further functionalized to introduce the sulfamide (B24259) side chain, ultimately yielding Epacadostat.[5]
Note: The detailed experimental procedures, including specific reagents, solvents, temperatures, and reaction times, are based on proprietary information from publications such as ACS Med. Chem. Lett. 2017, 8, 486–491 and its supporting information.[5]
Data Presentation
Preclinical Activity
Epacadostat demonstrates potent and selective inhibition of the IDO1 enzyme in both biochemical and cellular assays.
| Assay Type | System | Species | IC₅₀ Value | Reference |
| Enzymatic Assay | Purified IDO1 Enzyme | Human | ~10 nM | [10] |
| Cellular Assay | IFN-γ Stimulated HeLa Cells | Human | ~10 nM | [9] |
| Cellular Assay | Mouse IDO1-transfected Cells | Mouse | ~52.4 nM | [10] |
| Cellular Assay | SKOV-3 Ovarian Cancer Cells | Human | ~17.6 nM | [13] |
| Selectivity | IDO2 Enzyme | Human | >10,000 nM | [8] |
| Selectivity | Tryptophan 2,3-dioxygenase (TDO) | Human | >10,000 nM | [8] |
Clinical Trial Data (Selected)
Epacadostat has been evaluated in numerous clinical trials, often in combination with checkpoint inhibitors. The following table summarizes efficacy data from selected studies.
| Trial / Cohort | Cancer Type | Combination Agent | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| ECHO-202/KEYNOTE-037 (Phase I/II) | Melanoma | Pembrolizumab (B1139204) | 57% | 86% | [6] |
| ECHO-202/KEYNOTE-037 (Phase I/II) | Renal Cell Carcinoma (RCC) | Pembrolizumab | 40% | 80% | [6] |
| NCT01604889 (Phase I) | Melanoma (Immunotherapy-naïve) | Ipilimumab | 26% | - | [14] |
Note: Despite promising early-phase results, the Phase 3 ECHO-301/KEYNOTE-252 trial of epacadostat with pembrolizumab in unresectable or metastatic melanoma was stopped as it did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[7]
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This protocol describes a method to assess the inhibitory activity of epacadostat on IDO1 in a cellular context by measuring the production of kynurenine.
Workflow:
Methodology:
-
Cell Culture: Seed human cancer cells known to express IDO1 (e.g., SKOV-3 or HeLa) in a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight.[15]
-
IDO1 Induction: Remove the culture medium and add fresh medium containing a stimulating concentration of recombinant human Interferon-gamma (IFN-γ), typically 50-100 ng/mL, to induce IDO1 expression. Incubate for 24 hours.[15]
-
Inhibitor Treatment: Prepare serial dilutions of epacadostat in complete culture medium. Remove the IFN-γ containing medium and add the epacadostat dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) wells as a positive control for IDO1 activity and wells without IFN-γ as a negative control. Incubate for 24 to 48 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant (e.g., 140 µL) from each well and transfer to a new 96-well plate.[15]
-
Kynurenine Hydrolysis and Detection:
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[15]
-
Incubate the plate at 50°C for 30 minutes.[15]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the clear supernatant to a new plate.
-
Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature for 10-20 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the percentage of IDO1 inhibition for each epacadostat concentration relative to the vehicle-treated control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of epacadostat on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., SKOV-3) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of epacadostat or vehicle control for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of the incubation period, remove the drug-containing medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Conclusion
Epacadostat is a cornerstone molecule in the study of IDO1 inhibition for cancer therapy. Its synthesis, centered around the versatile 1,2,5-oxadiazole (furazan) core, highlights advanced strategies in heterocyclic chemistry. As a potent and highly selective inhibitor, it effectively targets the IDO1-kynurenine pathway, a key axis of tumor-mediated immunosuppression. While clinical outcomes in combination with checkpoint inhibitors have been mixed, the data generated from studies with epacadostat continue to inform the ongoing development of next-generation immuno-oncology agents. The protocols and data presented herein provide a comprehensive technical resource for researchers in the field of drug discovery and cancer immunology.
References
- 1. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]
- 5. Intriguing enigma of nitrobenzofuroxan's ‘Sphinx’: Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 1116. Heterocyclic rearrangements. Part IV. Furoxano- and furazano-benzofuroxan - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic and equilibrium studies of the reactions of 4-nitrobenzofurazan and some derivatives with sulfite ions in water. Evidence for the Boulton–Katritzky rearrangement in a σ-adduct - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epacadostat - Wikipedia [en.wikipedia.org]
- 14. lab-chemicals.com [lab-chemicals.com]
- 15. selleckchem.com [selleckchem.com]
